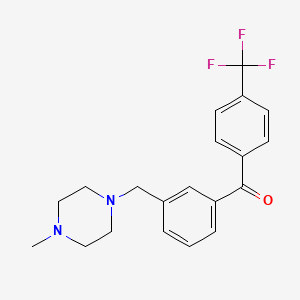

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (3-MPM-4'-TMB) is a novel compound that has recently gained attention as a potential drug candidate due to its unique properties. It is a trifluoromethylbenzophenone derivative and is structurally related to the widely studied 4-methylpiperazin-1-ylmethyl-4'-trifluoromethylbenzophenone (4-MPM-4'-TMB). 3-MPM-4'-TMB has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated for its potential to inhibit cell growth and induce apoptosis. Furthermore, 3-MPM-4'-TMB has been studied for its ability to modulate the activity of certain enzymes, such as cytochrome P450s, and to interact with certain receptors, such as opioid receptors.

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

The compound, 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, is involved in various chemical synthesis and transformation processes. For instance, the CF3 group in related 4-trifluoromethylbenzoyl chloride is efficiently diarylated and converted into a diarylhydroxymethyl group by treatment with AlCl3, demonstrating the chemoselective arylation of CF3 and chlorocarbonyl groups attached to aromatic rings. This process affords triarylated products, diarylhydroxymethylated benzophenones, highlighting the compound's role in synthesizing complex aromatic structures (Okamoto, Kumeda, & Yonezawa, 2010).

Environmental Analysis

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone and its derivatives are also significant in environmental analysis, particularly in the detection of various environmental phenols in human milk. A sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with a peak focusing feature measures concentrations of environmental phenols, including derivatives of benzophenone. This research underscores the compound's relevance in assessing human exposure to potentially harmful environmental agents (Ye, Bishop, Needham, & Calafat, 2008).

Photophysical and Photochemical Properties

The photophysical and photochemical reactions of compounds structurally related to 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, such as 3-methylbenzophenone and 4-methylbenzophenone, have been studied using femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy. These studies provide insights into the compound's behavior under various conditions, contributing to our understanding of its potential applications in materials science and photophysics (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

Propriétés

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-3-2-4-17(13-15)19(26)16-5-7-18(8-6-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBIWFQGRGCTIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643440 |

Source

|

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone | |

CAS RN |

898789-06-5 |

Source

|

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)